Product packaging for 2,6,10-Trimethylundec-2-ene(Cat. No.:CAS No. 32765-41-6)

2,6,10-Trimethylundec-2-ene

Cat. No.: B14690199
CAS No.: 32765-41-6
M. Wt: 196.37 g/mol
InChI Key: LSYNGMVBKDKORH-UHFFFAOYSA-N
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Description

2,6,10-Trimethylundec-2-ene is a high-value, unsaturated isoprenoid compound of significant interest in organic and synthetic chemistry research. This chemical serves as a critical synthetic intermediate and building block in various research applications. Its structure is closely related to farnesane (2,6,10-trimethyldodecane), a saturated acyclic hydrocarbon . A key area of research involves its role as a precursor in multi-step synthesis. For instance, complex routes have been developed for related molecules such as 2,6,10-trimethylundeca-5,9-dienal, which involve processes like Darzens condensation, saponification, and decarboxylation . Researchers utilize this compound to study these and other reaction pathways, including isomerization and catalytic hydrogenation. Investigations often focus on its transformation into derivatives with potential applications in the development of specialty chemicals and fragrance ingredients, given its structural similarity to terpenoids. This product is provided For Research Use Only (RUO). It is strictly not for diagnostic, therapeutic, or personal use, and is not intended for human or veterinary applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H28 B14690199 2,6,10-Trimethylundec-2-ene CAS No. 32765-41-6

Properties

CAS No.

32765-41-6

Molecular Formula

C14H28

Molecular Weight

196.37 g/mol

IUPAC Name

2,6,10-trimethylundec-2-ene

InChI

InChI=1S/C14H28/c1-12(2)8-6-10-14(5)11-7-9-13(3)4/h8,13-14H,6-7,9-11H2,1-5H3

InChI Key

LSYNGMVBKDKORH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)CCC=C(C)C

Origin of Product

United States

Synthetic Strategies and Chemical Derivatization of 2,6,10 Trimethylundec 2 Ene

Total Synthesis Approaches to 2,6,10-Trimethylundec-2-ene and its Stereoisomers

The total synthesis of this compound, a C14 isoprenoid, can be approached through various strategies that allow for control over its stereochemistry, particularly at the C6 chiral center.

Enantioselective Synthesis Methods

Achieving enantioselectivity in the synthesis of this compound is crucial for accessing specific stereoisomers. The molecule contains a stereocenter at the C6 position, meaning it can exist as two different enantiomers, (R)- and (S)-2,6,10-trimethylundec-2-ene. While specific enantioselective syntheses for this exact molecule are not extensively documented, established principles in terpene synthesis can be applied. google.com

One primary strategy involves the use of a chiral precursor from the natural "chiral pool." For instance, (R)- or (S)-citronellal are readily available and can be elaborated through a series of reactions to build the carbon skeleton while retaining the initial stereochemistry. Another powerful approach is the use of asymmetric catalysis. For example, an asymmetric hydrogenation of a precursor containing a double bond at the C6 position, using a chiral catalyst (e.g., a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand), could establish the desired stereochemistry at this center. The synthesis of various herbertane sesquiterpenes has successfully employed enantiopure synthons derived from natural terpenes to construct complex structures. researchgate.netnih.gov Similarly, palladium-catalyzed enantioselective reactions have been developed to create acyclic molecules with quaternary stereocenters, a testament to the power of modern catalytic methods in controlling stereochemistry. rsc.org

Precursor-Based Synthetic Routes

The synthesis of this compound can be logically devised from readily available isoprenoid precursors such as geranylacetone (B162166) or farnesol. These routes rely on sequential, well-established chemical transformations.

Route from Geranylacetone: Geranylacetone ((5E)-6,10-dimethylundeca-5,9-dien-2-one) is a key intermediate that can be synthesized industrially, often via the Carroll rearrangement using linalool (B1675412) and ethyl acetoacetate. wikipedia.org A plausible synthetic sequence to obtain this compound from geranylacetone would involve two main stages:

Selective Hydrogenation: The double bonds at the C5 and C9 positions of geranylacetone must be reduced. This can be achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂). acs.org Achieving selectivity to reduce only these two bonds without affecting the ketone can be challenging, but conditions can be optimized. The product of this step would be 6,10-dimethylundecan-2-one.

Olefination: The ketone at C2 can be converted into the target C2-C3 double bond using a Wittig reaction. fiveable.me This reaction involves treating the ketone with a phosphorus ylide, such as one generated from ethyltriphenylphosphonium bromide, to form the trisubstituted alkene. The Horner-Wadsworth-Emmons reaction is another alternative that often provides excellent stereocontrol. acs.orgambeed.com

Route from Farnesol: Farnesol ((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol) is another viable starting material. nih.gov The synthesis would require:

Selective Hydrogenation: The double bonds at C6 and C10 would need to be selectively hydrogenated, leaving the C2 double bond intact. This is a significant challenge due to the similar reactivity of the trisubstituted double bonds. Specialized catalytic systems would be required to achieve this differentiation. bohrium.comresearchgate.net

Deoxygenation: The primary alcohol at C1 would then need to be removed. This can be accomplished through a two-step process, such as conversion to a tosylate or mesylate followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH₄).

Table 1: Proposed Synthetic Precursors and Key Transformations
PrecursorKey IntermediatePrimary Transformation(s)
Geranylacetone6,10-Dimethylundecan-2-one1. Selective Catalytic Hydrogenation 2. Wittig or Horner-Wadsworth-Emmons Olefination
Farnesol3,7,11-Trimethyldodec-2-en-1-ol1. Selective Catalytic Hydrogenation 2. Deoxygenation (e.g., via Tosylation/Reduction)

Functional Group Transformations and Derivatization Reactions

The chemical reactivity of this compound is dominated by its alkene moiety, which serves as a handle for a variety of functional group transformations.

Chemical Reactions of the Alkene Moiety

The trisubstituted double bond at the C2 position is the most reactive site in the molecule and can undergo a range of addition and oxidation reactions. fiveable.meysu.edu

Epoxidation: Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), will convert the alkene into an epoxide, yielding 2,3-epoxy-2,6,10-trimethylundecane. Such isoprenoid epoxides are known intermediates in both chemical synthesis and biological pathways. nih.govnih.govoberlin.edu

Dihydroxylation: The alkene can be converted to a diol (2,3-dihydroxy-2,6,10-trimethylundecane) using reagents like osmium tetroxide (OsO₄) with a co-oxidant (like N-methylmorpholine N-oxide, NMO) for syn-dihydroxylation, or through acid-catalyzed hydrolysis of the corresponding epoxide for anti-dihydroxylation.

Ozonolysis: Cleavage of the double bond can be achieved through ozonolysis (O₃). Reductive workup (e.g., with zinc or dimethyl sulfide) would cleave the molecule to yield acetone (B3395972) and 6,10-dimethylundecan-2-one. This reaction effectively breaks down the C14 backbone into smaller, functionalized fragments.

Hydrogenation: As mentioned previously, catalytic hydrogenation with catalysts such as Pd/C, PtO₂, or Raney Nickel will reduce the double bond to a single bond, yielding the fully saturated alkane, 2,6,10-trimethylundecane (B1618098). mdpi.comresearchgate.net

Synthesis of Related Functionalized Isoprenoids

The derivatization of this compound opens pathways to a variety of other functionalized isoprenoids. researchgate.net The products from the reactions described above can serve as versatile intermediates.

For example, the epoxide formed from the epoxidation reaction is a valuable synthetic intermediate. Ring-opening of the epoxide with different nucleophiles can introduce a wide range of functionalities. Acid-catalyzed ring-opening with water yields a 1,2-diol, while reaction with an alcohol would yield an alkoxy-alcohol. These transformations allow for the creation of a library of related isoprenoid structures with tailored physical and chemical properties. The synthesis of complex natural products often relies on the clever manipulation of functional groups on acyclic precursors before or after cyclization events. researchgate.net

Catalytic Approaches in the Synthesis of this compound Analogues

Catalysis plays a pivotal role in the synthesis of analogues of this compound, primarily through hydrogenation reactions that modify the degree of saturation.

The production of fully saturated alkanes from terpenes is an area of interest for the development of biofuels. mdpi.com Catalytic hydrogenation of this compound over a heterogeneous catalyst like palladium or platinum would yield its fully saturated analogue, 2,6,10-trimethylundecane. bohrium.comresearchgate.net The reaction conditions (temperature, pressure, catalyst choice) can be tuned to control the extent of hydrogenation.

Furthermore, catalytic methods can be employed to synthesize structural isomers. For instance, a patent describes the synthesis of 2,6,10-trimethylundec-9-enal (also known as Adoxal) from citronellyl acetone, a process that builds the carbon chain and introduces a different unsaturation pattern. google.com While not a direct modification of the target molecule, it illustrates how catalytic and multi-step synthetic strategies are used to create a diverse family of related isoprenoid aldehydes and ketones.

Table 2: Summary of Derivatization Reactions and Products
Reaction TypeReagent(s)Product
Epoxidationm-CPBA2,3-Epoxy-2,6,10-trimethylundecane
Syn-DihydroxylationOsO₄, NMO2,6,10-Trimethylundecane-2,3-diol
Ozonolysis (Reductive)1. O₃ 2. Zn/H₂O or Me₂SAcetone + 6,10-Dimethylundecan-2-one
Catalytic HydrogenationH₂, Pd/C2,6,10-Trimethylundecane

Reaction Mechanisms and Mechanistic Insights for 2,6,10 Trimethylundec 2 Ene

Double Bond Isomerization Mechanisms

Double bond isomerization in alkenes, such as 2,6,10-trimethylundec-2-ene, can be initiated under acidic conditions. These reactions typically proceed through carbocation intermediates, leading to a mixture of isomeric products.

The acid-catalyzed isomerization of this compound is initiated by the protonation of the double bond, forming a tertiary carbocation. This carbocation can then undergo a series of rearrangements, including hydride and methyl shifts, to form more stable carbocation intermediates. These rearrangements are driven by the desire to relieve steric strain and achieve a more stable electronic configuration. For instance, the initial tertiary carbocation could undergo a 1,2-hydride shift, relocating the positive charge to an adjacent carbon. Subsequent deprotonation from a neighboring carbon atom would then result in the formation of a new double bond isomer.

In the context of similar acyclic terpenes like geraniol, acid-catalyzed reactions are known to produce a variety of cyclic and acyclic products through complex carbocation rearrangements. researchgate.net While this compound is an irregular terpene, the fundamental principles of carbocation chemistry apply. The stability of the carbocation intermediates plays a crucial role in determining the major products of the isomerization reaction. Tertiary carbocations are more stable than secondary carbocations, which are in turn more stable than primary carbocations. Therefore, the reaction pathway will favor the formation of the most stable carbocation intermediate.

The table below outlines the plausible steps in the acid-catalyzed isomerization of this compound.

StepDescriptionIntermediate/Product
1Protonation of the C2-C3 double bond by an acid catalyst (H⁺).Formation of a tertiary carbocation at C2.
21,2-Hydride shift from C3 to C2.Formation of a new tertiary carbocation at C3.
3Deprotonation from C4.Formation of 2,6,10-trimethylundec-3-ene.
4Alternative 1,2-hydride shift from C1 to C2.Formation of a secondary carbocation at C1 (less favorable).
5Potential for further rearrangements and cyclization, similar to other terpenes. nih.govFormation of various cyclic and acyclic isomers.

The isomerization of this compound has significant stereochemical implications. The formation of carbocation intermediates, which are planar, leads to the loss of any pre-existing stereochemical information at the reacting centers. The subsequent attack of a nucleophile or deprotonation can occur from either face of the planar carbocation, potentially leading to a mixture of stereoisomers.

In the case of acid-catalyzed cyclization of related terpenes like farnesyl acetate, the stereochemical outcome is influenced by the preorganization of the substrate in chair-like or boat-like transition states. nih.gov Although this compound is acyclic, intramolecular interactions can favor certain conformations, influencing the stereochemistry of the products formed upon cyclization, should it occur. The use of confined spaces, such as in zeolites, can also impose stereochemical control by favoring specific transition states. nih.gov

The table below summarizes the potential stereochemical outcomes of the isomerization of this compound.

Reaction TypeStereochemical OutcomeInfluencing Factors
Double Bond Isomerization (Acyclic)Formation of E/Z isomers.Steric hindrance around the newly formed double bond.
Potential CyclizationFormation of diastereomers and enantiomers.Conformation of the carbocation intermediate (e.g., chair vs. boat-like transition states). nih.gov

Oxidative Degradation Mechanisms in Branched Alkenes

Branched alkenes like this compound are susceptible to oxidative degradation, particularly through autoxidation, which involves a free radical chain mechanism.

The autoxidation of this compound is initiated by the formation of a free radical, which can be triggered by heat, light, or the presence of metal catalysts. The mechanism proceeds through three main stages: initiation, propagation, and termination.

Initiation: An initiator abstracts a hydrogen atom from an allylic position of the alkene, forming a resonance-stabilized allylic radical.

Propagation: The allylic radical reacts with molecular oxygen to form a peroxy radical. This peroxy radical can then abstract a hydrogen atom from another molecule of the alkene, forming a hydroperoxide and a new allylic radical, thus propagating the chain reaction.

Termination: The reaction is terminated when two radicals combine to form a non-radical species.

The presence of multiple allylic positions in this compound provides several sites for the initiation of autoxidation.

The primary products of autoxidation are hydroperoxides. These hydroperoxides are often unstable and can decompose to form a variety of secondary oxygenated products, including alcohols, ketones, aldehydes, and epoxides. The decomposition of hydroperoxides can be catalyzed by heat, light, or metal ions.

In the case of terpenes, autoxidation is a well-documented process that leads to the formation of a complex mixture of oxygenated derivatives. For example, the autoxidation of limonene (B3431351) yields a range of products including hydroperoxides, alcohols, and ketones. Similarly, the degradation of this compound would be expected to produce a variety of oxygenated compounds.

The table below lists some of the potential oxygenated products from the degradation of this compound.

Product TypeFormation Pathway
HydroperoxidesPrimary products of autoxidation.
AlcoholsReduction of hydroperoxides or subsequent reactions.
Ketones/AldehydesDecomposition of hydroperoxides.
EpoxidesPeroxy radical attack on the double bond.

Electrophilic Addition and Other Relevant Organic Reaction Mechanisms

The electron-rich double bond of this compound is susceptible to attack by electrophiles, leading to electrophilic addition reactions. libretexts.org

The general mechanism for electrophilic addition involves a two-step process. In the first step, the electrophile attacks the double bond, forming a carbocation intermediate. chemistryguru.com.sg The regioselectivity of this step is governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation. byjus.com In the case of this compound, a trisubstituted alkene, the attack of an electrophile (E⁺) on the C2-C3 double bond would lead to the formation of a tertiary carbocation at C2, which is highly favored.

In the second step, a nucleophile attacks the carbocation, forming the final addition product. The stereochemistry of the addition can be either syn or anti, depending on the nature of the electrophile and the reaction conditions.

Common electrophilic addition reactions for alkenes include the addition of hydrogen halides (HX), water (hydration), and halogens (X₂). For this compound, these reactions would lead to the corresponding haloalkanes, alcohols, and dihaloalkanes, respectively.

The table below summarizes some relevant electrophilic addition reactions for this compound.

ReagentProduct TypeKey Mechanistic Feature
HX (e.g., HBr, HCl)HaloalkaneFormation of the more stable tertiary carbocation (Markovnikov's rule). byjus.com
H₂O/H⁺AlcoholAcid-catalyzed hydration via a carbocation intermediate.
X₂ (e.g., Br₂, Cl₂)DihaloalkaneFormation of a halonium ion intermediate, followed by nucleophilic attack.

Advanced Analytical Methodologies for the Characterization of 2,6,10 Trimethylundec 2 Ene

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for isolating 2,6,10-trimethylundec-2-ene from complex mixtures and for its quantitative determination. Gas chromatography and, to a lesser extent, high-performance liquid chromatography are the most relevant techniques.

Gas Chromatography (GC) and GC-Flame Ionization Detection (GC-FID)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The separation is based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

For the analysis of sesquiterpenes, non-polar or semi-polar capillary columns are typically employed. A common choice is a column coated with a stationary phase such as 5% diphenyl / 95% dimethyl polysiloxane. The temperature of the GC oven is programmed to ramp up during the analysis to ensure the efficient elution of compounds with varying boiling points. The retention index (RI) of a compound is a key parameter for its identification in GC. While specific retention index data for this compound is not widely published, it can be estimated based on its structure and by comparison with related sesquiterpenes.

The Flame Ionization Detector (FID) is a widely used detector in gas chromatography for the quantification of organic compounds. It is highly sensitive to hydrocarbons and exhibits a linear response over a wide range of concentrations. The principle of GC-FID involves the combustion of the eluted compounds in a hydrogen-air flame, which generates ions that are then detected as an electrical current. The signal intensity is directly proportional to the mass of the carbon atoms entering the detector, allowing for accurate quantification when calibrated with a known standard. A typical GC-FID method for sesquiterpene analysis would involve a split or splitless injection of the sample, followed by separation on a suitable capillary column and detection by FID. researchgate.net

Table 1: Illustrative GC-FID Operating Conditions for Sesquiterpene Analysis

ParameterValue
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
Injector Temperature 250 °C
Detector Temperature 300 °C
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program 60 °C (hold 2 min), then ramp to 240 °C at 3 °C/min
Injection Mode Split (ratio 20:1)

High-Performance Liquid Chromatography (HPLC) for Isoprenoid Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile analytical technique used for the separation of a wide range of compounds. For isoprenoids, reversed-phase HPLC is a common approach, where a non-polar stationary phase (like C18 or C30) is used with a polar mobile phase. thegoodscentscompany.com While HPLC is more frequently applied to the analysis of more polar, functionalized isoprenoids, it can be adapted for the separation of hydrocarbons like this compound. google.com

The separation in reversed-phase HPLC is driven by the hydrophobic interactions between the analyte and the stationary phase. A gradient elution, where the composition of the mobile phase is changed over time (e.g., by increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol (B129727) in water), is often employed to achieve optimal separation of complex mixtures. researchgate.net Detection in HPLC for non-chromophoric compounds like this compound can be challenging. While UV detection is common for many organic molecules, saturated hydrocarbons lack a strong chromophore. In such cases, alternative detection methods like evaporative light scattering detection (ELSD) or mass spectrometry (MS) can be coupled with HPLC. thegoodscentscompany.comgoogle.com

Mass Spectrometry for Structural Elucidation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio of its ions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

The coupling of gas chromatography with mass spectrometry (GC-MS) is a cornerstone for the identification and quantification of volatile and semi-volatile organic compounds. In GC-MS, the gas chromatograph separates the components of a mixture, and the mass spectrometer serves as a highly specific and sensitive detector. As each component elutes from the GC column, it enters the ion source of the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

The resulting mass spectrum is a fingerprint of the molecule, containing the molecular ion (M+), which corresponds to the molecular weight of the compound, and a series of fragment ions. The fragmentation pattern provides valuable information about the structure of the molecule. For this compound (C15H26), the molecular ion would be expected at an m/z of 206. The identification of the compound can be confirmed by comparing its mass spectrum and retention time with those of a known standard or by matching with a spectral library database.

Fragmentation Patterns and Isomeric Differentiation

The fragmentation of a molecule in the mass spectrometer follows predictable pathways, which are influenced by the stability of the resulting carbocations and neutral fragments. For an acyclic alkene like this compound, fragmentation will likely involve cleavage of C-C bonds, particularly at branched points and allylic positions, leading to the formation of stable carbocations. researchgate.net

The mass spectra of isomers, such as different positional isomers of trimethylundecene or stereoisomers, can be very similar, making their differentiation challenging. However, subtle differences in the relative intensities of certain fragment ions can be used for their distinction. For example, the position of the double bond can influence the fragmentation pathways, leading to characteristic fragment ions. The relative abundance of these key ions can help in differentiating between isomers. Advanced MS techniques, such as tandem mass spectrometry (MS/MS), can provide even more detailed structural information by isolating a specific ion and subjecting it to further fragmentation.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/zPossible Fragment Structure/Loss
206Molecular Ion [M]+
191[M - CH3]+
163[M - C3H7]+
137[M - C5H11]+
69[C5H9]+ (Isoprenyl fragment)
41[C3H5]+ (Allyl cation)

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural and stereochemical elucidation of organic molecules in solution. Both one-dimensional (1H and 13C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide a wealth of information about the connectivity of atoms and the spatial arrangement of the molecule.

For this compound, 1H NMR spectroscopy would reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The chemical shifts of the protons would be indicative of their proximity to double bonds and methyl groups. For instance, olefinic protons would resonate at a lower field (higher ppm) compared to aliphatic protons.

13C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is characteristic of its hybridization and chemical environment. The signals for the sp2 hybridized carbons of the double bond would be found in the olefinic region of the spectrum.

Two-dimensional NMR techniques are crucial for establishing the complete structure. COSY (Correlation Spectroscopy) experiments show the coupling between adjacent protons, helping to piece together the proton spin systems. HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with the carbon atom to which it is directly attached. HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically over two or three bonds), which is essential for connecting the different fragments of the molecule and establishing the positions of the methyl groups and the double bond. For determining the stereochemistry around the double bond (E/Z isomerism), Nuclear Overhauser Effect (NOE) experiments can be employed, which show through-space interactions between protons that are in close proximity.

Table 3: Predicted 1H and 13C NMR Chemical Shift Ranges for Key Groups in this compound

GroupPredicted 1H NMR Chemical Shift (ppm)Predicted 13C NMR Chemical Shift (ppm)
Olefinic CH 4.5 - 5.5120 - 140
Allylic CH/CH2 1.8 - 2.225 - 40
Aliphatic CH/CH2 1.0 - 1.820 - 40
Methyl (CH3) 0.8 - 1.715 - 25

¹H NMR and ¹³C NMR for Carbon Skeleton and Olefinic Proton Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR provide critical data for confirming the carbon skeleton and identifying the key functional groups, particularly the olefinic proton.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound reveals distinct signals corresponding to the different types of protons in the molecule. The olefinic proton (H-3) typically appears as a multiplet in the downfield region of the spectrum, a characteristic chemical shift for protons attached to a carbon-carbon double bond. The signals for the methyl groups and methylene (B1212753) protons are observed in the upfield region, and their splitting patterns provide valuable information about adjacent protons, which helps in piecing together the connectivity of the carbon chain.

Table 1: Representative NMR Data for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-3Multiplet-
C-2-Downfield (100-150 ppm)
C-3-Downfield (100-150 ppm)
Methyl ProtonsUpfield-
Methylene ProtonsUpfield-
Methine ProtonsUpfield-
Methyl Carbons-Upfield
Methylene Carbons-Upfield
Methine Carbons-Upfield

Note: Specific chemical shift values can vary depending on the solvent and the specific isomer.

Advanced NMR Techniques for Configuration Elucidation

While ¹H and ¹³C NMR are essential for determining the basic structure, advanced two-dimensional (2D) NMR techniques are necessary to elucidate the stereochemistry and configuration of this compound. diva-portal.org

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-Frame Overhauser Effect Spectroscopy (ROESY): These experiments are crucial for determining the spatial proximity of protons within the molecule. columbia.edublogspot.com The Nuclear Overhauser Effect (NOE) is observed between protons that are close in space, typically within 4-5 Å, regardless of whether they are connected through bonds. columbia.edu NOESY and ROESY experiments generate cross-peaks between such spatially close protons, providing invaluable information for establishing the relative stereochemistry of the chiral centers and the geometry of the double bond. blogspot.comnih.gov For medium-sized molecules where the NOE might be close to zero, ROESY is often the preferred experiment as the ROE is always positive. columbia.edublogspot.com

Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR technique establishes correlations between protons and carbons that are two or three bonds apart. ipb.pt HMBC is instrumental in confirming the connectivity of the carbon skeleton by linking protons to non-protonated carbons and by correlating protons across heteroatoms or quaternary carbons.

Chiral Separation Techniques for Enantiomeric Purity Assessment

Since this compound possesses chiral centers, it can exist as different enantiomers. Determining the enantiomeric purity is critical, especially in applications like fragrance and pharmaceuticals where different enantiomers can have distinct biological activities or sensory properties. pharmaknowledgeforum.com Chiral separation techniques are employed to separate and quantify these enantiomers. wvu.edu

Chiral Gas Chromatography (GC): Chiral GC is a powerful and widely used technique for the separation of volatile and semi-volatile enantiomers. pharmaknowledgeforum.comchromatographyonline.comchromatographyonline.com This method utilizes a chiral stationary phase (CSP) within the GC column. gcms.cz The enantiomers of this compound interact differently with the chiral stationary phase, leading to different retention times and thus their separation. pharmaknowledgeforum.comlibretexts.org Cyclodextrin-based CSPs are particularly common and effective for separating a wide range of chiral compounds, including terpenes. chromatographyonline.comchromatographyonline.com By comparing the peak areas of the separated enantiomers, the enantiomeric excess (ee) can be accurately determined. libretexts.org

Chiral High-Performance Liquid Chromatography (HPLC): For non-volatile derivatives or when GC is not suitable, chiral HPLC is a versatile alternative. wvu.edumdpi.comvt.edu Similar to chiral GC, this technique uses a chiral stationary phase to achieve separation. mdpi.com Polysaccharide-based CSPs are frequently used for the enantiomeric resolution of various compounds. vt.edu The choice between normal-phase and reversed-phase chromatography can significantly affect the separation and elution order of the enantiomers. sci-hub.se

Table 2: Common Chiral Stationary Phases for Enantiomeric Separation

Technique Chiral Stationary Phase (CSP) Type Examples
Chiral GCCyclodextrin derivativesPermethylated β-cyclodextrin
Chiral HPLCPolysaccharide derivativesAmylose or cellulose-based CSPs

Theoretical and Computational Studies of 2,6,10 Trimethylundec 2 Ene

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. northwestern.eduarxiv.org For acyclic sesquiterpenoids, these calculations provide insights into their electronic structure, stability, and reactivity. Density Functional Theory (DFT) is a commonly employed method for these investigations. mst.edu

Studies on analogous compounds, such as α-farnesene, have utilized DFT to analyze their electronic properties. For instance, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability.

A DFT analysis of α-farnesene reveals the distribution of its electron density and the locations of its frontier molecular orbitals. researchgate.net The isosurface mappings of HOMO and LUMO indicate the regions of the molecule most likely to be involved in chemical reactions. researchgate.net This information is crucial for predicting how the molecule will interact with other chemical species.

Table 1: Calculated Electronic Properties of a Model Acyclic Sesquiterpenoid (α-Farnesene) using DFT

PropertyDescriptionIllustrative Value
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Indicates electron-donating ability.(Value not available in search results)
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Indicates electron-accepting ability.(Value not available in search results)
HOMO-LUMO Gap Energy difference between HOMO and LUMO. Relates to chemical stability and reactivity.(Value not available in search results)
Electron Density Distribution of electrons within the molecule, highlighting electron-rich and electron-poor regions.(Qualitative description available) researchgate.net

Reaction Mechanism Modeling through Computational Chemistry (e.g., Transition State Theory, Density Functional Theory (DFT))

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions involving terpenes. rsc.orgmdpi.com DFT calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates, thereby providing a detailed picture of the reaction pathway. unca.edu

For example, the biosynthesis of many sesquiterpenes proceeds through carbocationic intermediates formed from farnesyl pyrophosphate (FPP). researchgate.net Computational studies have been instrumental in understanding the complex cyclization reactions of these intermediates. nih.govacs.org While 2,6,10-trimethylundec-2-ene is acyclic, understanding the potential for isomerization or other reactions is aided by these computational models.

Transition State Theory can be used in conjunction with DFT to calculate reaction rates. By determining the energy of the transition state, the activation energy for a reaction can be calculated, which is a key factor in determining its kinetics. rsc.org

Table 2: Illustrative Data from Reaction Mechanism Modeling of a Model Terpene Reaction

ParameterDescription
Activation Energy (Ea) The minimum energy required for a reaction to occur.
Transition State Geometry The molecular structure at the highest point on the reaction pathway.
Reaction Enthalpy (ΔH) The net change in heat content during a reaction.

Conformation Analysis and Stereochemical Predictions

The biological activity and physical properties of flexible molecules like this compound are highly dependent on their three-dimensional conformation. nih.gov Conformational analysis aims to identify the stable conformations of a molecule and their relative energies.

Computational methods such as molecular mechanics (MM) and DFT are used to explore the conformational space of a molecule. nih.govmdpi.com For acyclic sesquiterpenoids, which have multiple rotatable bonds, this can be a complex task. Studies on related compounds have shown that even for acyclic structures, there can be a vast number of possible conformers. mdpi.com

The prediction of stereochemistry is another important application of computational chemistry. For molecules with chiral centers, computational methods can help predict the relative stability of different stereoisomers and even the stereochemical outcome of reactions. nih.govresearchgate.net

Table 3: Example of Conformational Analysis Data for a Model Acyclic Sesquiterpenoid

ConformerRelative Energy (kcal/mol)Key Dihedral Angles (degrees)
Global Minimum 0.00(Illustrative values)
Conformer 2 1.25(Illustrative values)
Conformer 3 2.50(Illustrative values)

Note: This table is a generalized representation of data from conformational analysis. Specific data for this compound was not found. The number of conformers for a molecule like this can be very large. mdpi.com

Spectroscopic Property Prediction and Validation

Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. unibo.it These predictions are invaluable for structure elucidation and for validating experimental data.

DFT calculations can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding of each nucleus in a molecule, its chemical shift can be predicted. This is particularly useful for complex molecules where spectral interpretation can be challenging. Similarly, vibrational frequencies can be calculated to predict IR spectra, which can help identify functional groups and confirm a molecule's structure.

The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. arxiv.org For flexible molecules, it is often necessary to calculate the spectra for multiple low-energy conformers and then average them based on their Boltzmann population to obtain a representative spectrum.

Table 4: Illustrative Comparison of Experimental vs. Predicted Spectroscopic Data

Spectroscopic TechniqueExperimental ValuePredicted Value
¹³C NMR Chemical Shift (C-2) (Example Value)(Example Value)
¹H NMR Chemical Shift (H at C-3) (Example Value)(Example Value)
IR Vibrational Frequency (C=C stretch) (Example Value)(Example Value)

Broader Research Perspectives and Future Directions

Refinements in Geochemical Models and Biomarker Interpretation for Isoprenoids

Isoprenoids are invaluable tools in organic geochemistry, serving as molecular fossils, or biomarkers, that provide insights into ancient life and environments. numberanalytics.com The analysis of isoprenoids in sedimentary rocks allows for the reconstruction of past ecosystems, climatic conditions, and the evolutionary history of life on Earth. numberanalytics.comucl.ac.uk

While pristane (B154290) and phytane (B1196419) are the most commonly utilized acyclic isoprenoid biomarkers, derived primarily from the phytyl side-chain of chlorophyll, the significance of less common, irregularly branched isoprenoids like 2,6,10-trimethylundec-2-ene is an area of growing interest. The presence and relative abundance of specific isoprenoids can indicate the types of organisms present in a paleoenvironment, such as bacteria, archaea, or specific types of algae. ucl.ac.uk For instance, the ratio of pristane to phytane (Pr/Ph) is a widely used indicator of the redox conditions of the depositional environment. nih.gov

Future refinements in geochemical models will likely incorporate a wider array of isoprenoid structures, including C14 irregular isoprenoids. The study of compounds like this compound could provide more nuanced information about specific microbial inputs to sedimentary organic matter. Determining the biological precursors and biosynthetic pathways leading to this and other irregular isoprenoids is a key research goal. This could lead to the development of new proxies for paleoenvironmental reconstruction, potentially identifying specific microbial communities or metabolic pathways that were active in ancient ecosystems.

Table 1: Key Isoprenoid Biomarkers and Their Geochemical Significance

BiomarkerTypical SourceGeochemical Indication
Pristane (C19)Phytol (from chlorophyll), TocopherolsOxic depositional environments
Phytane (C20)Phytol (from chlorophyll), Archaebacterial lipidsAnoxic depositional environments
C25 highly branched isoprenoidsDiatomsSea ice extent
Squalane (C30)Squalene (widespread in eukaryotes and bacteria)Indicator of specific biological inputs
C14 Irregular IsoprenoidsMicrobial sources (hypothesized)Potential for new paleoenvironmental proxies

Development of Novel Synthetic Routes with Enhanced Selectivity for Branched Alkenes

The synthesis of highly substituted alkenes, particularly tetrasubstituted alkenes like this compound, remains a significant challenge in organic chemistry. acs.org Achieving high stereoselectivity and regioselectivity in the construction of such sterically hindered double bonds requires sophisticated synthetic strategies. Recent years have seen significant advances in this area, driven by the development of novel catalytic systems.

Several modern synthetic methods are applicable to the synthesis of tetrasubstituted alkenes:

Olefin Metathesis: While challenging for highly substituted systems, advances in molybdenum and ruthenium catalysts have made the synthesis of some tetrasubstituted alkenes via ring-closing or cross-metathesis possible. nih.gov The primary hurdle is the steric hindrance around the double bond, which can impede catalyst activity. nih.gov

Palladium-Catalyzed Cross-Coupling: Reactions like the Negishi and Suzuki couplings are powerful tools for forming carbon-carbon bonds with high selectivity. acs.org These methods could be employed to couple smaller, appropriately functionalized fragments to construct the 2,6,10-trimethylundecane (B1618098) skeleton, followed by the selective introduction of the double bond.

C-H Alkenylation: Direct functionalization of C-H bonds is an increasingly important strategy for efficient synthesis. Ruthenium-catalyzed C-H alkenylation has been successfully used to create tetrasubstituted alkenes from simpler starting materials, offering high atom economy. ucl.ac.uk

Alkyne Difunctionalization: Nickel-catalyzed methods that add two different groups across an internal alkyne in a single step provide a streamlined route to tetrasubstituted alkenes with excellent control over stereochemistry. rsc.org

A plausible, though yet to be reported, synthetic route to this compound could involve the strategic assembly of the carbon backbone from smaller, readily available building blocks, followed by a late-stage, highly selective alkene-forming reaction using one of the catalytic methods described above. The development of synthetic routes is crucial not only for confirming the structure of naturally occurring isoprenoids but also for producing analytical standards for geochemical studies.

Advanced Understanding of Environmental Transformation Pathways

The environmental fate of hydrocarbons is a critical area of study, with biodegradation by microorganisms being a primary transformation pathway. enviro.wikimdpi.com The structure of a hydrocarbon significantly influences its susceptibility to microbial degradation. Generally, the rate of biodegradation decreases in the order of n-alkanes > branched alkanes > low molecular weight aromatics > cycloalkanes. mdpi.com

Branched alkenes like this compound are expected to be more resistant to biodegradation than their linear counterparts due to steric hindrance, which can limit enzymatic attack. asm.org However, microbial consortia from diverse environments have been shown to be capable of degrading a variety of alkenes. asm.orgnih.govresearchgate.net

The typical aerobic biodegradation pathway for alkenes involves oxidation of the double bond by a monooxygenase enzyme to form an epoxide, which is then hydrolyzed to a diol. Subsequent oxidation leads to the formation of a carboxylic acid that can enter central metabolic pathways like beta-oxidation. mdpi.com

Future research in this area will focus on:

Isolating and characterizing microbial species and enzymatic systems capable of degrading highly branched alkenes like this compound.

Investigating the influence of environmental factors such as nutrient availability, oxygen levels, and temperature on the rate and pathways of degradation. asm.orgnih.gov

Elucidating the complete metabolic pathways for the breakdown of such irregular isoprenoids, which could reveal novel enzymatic mechanisms.

Understanding these transformation pathways is essential for assessing the environmental persistence of such compounds and for developing potential bioremediation strategies for hydrocarbon-contaminated sites.

Interdisciplinary Applications and Emerging Research Areas in Organic Chemistry and Geochemistry

The study of specific isoprenoids like this compound is emblematic of the synergy between organic chemistry and geochemistry. Advances in one field directly fuel progress in the other.

Emerging research areas where the study of such molecules can contribute include:

The Origin of Life: Isoprenoids are ancient molecules, and their biosynthetic pathways are thought to have deep evolutionary roots. nih.gov Studying the distribution and structure of simple isoprenoids in ancient sediments can provide clues about the nature of early life and the prebiotic chemical environment. researchgate.net

Evolution of Metabolic Pathways: The vast diversity of isoprenoid structures is a testament to the evolutionary creativity of life. frontiersin.org Investigating the biosynthesis of unusual isoprenoids can help to unravel the evolutionary history of key metabolic pathways like the mevalonate (B85504) and methylerythritol phosphate (B84403) (MEP) pathways. nih.govnih.govoup.com

Biotechnology and Synthetic Biology: The enzymatic machinery that nature uses to construct complex molecules like isoprenoids is a source of inspiration for biotechnological applications. frontiersin.org By understanding and harnessing these enzymes, it may be possible to engineer microorganisms to produce valuable chemicals, pharmaceuticals, and biofuels from simple starting materials. nih.gov

Q & A

Q. What statistical approaches are appropriate for interpreting dose-response data in biological assays with this compound?

  • Methodological Answer: Fit data to nonlinear regression models (e.g., Hill equation) using software like GraphPad Prism. Report IC₅₀ values with 95% confidence intervals. Account for solvent controls in ANOVA designs to isolate compound-specific effects .

Q. How should conflicting bioactivity results between in vitro and in vivo studies be critically evaluated?

  • Methodological Answer: Assess pharmacokinetic factors (e.g., metabolic stability, membrane permeability) using Caco-2 assays or microsomal incubation. Cross-reference with physicochemical properties (LogP, polar surface area) to explain bioavailability gaps. Validate target engagement via SPR or ITC binding studies .

Ethical and Reporting Standards

Q. What are the best practices for citing synthetic procedures of this compound in interdisciplinary studies?

  • Methodological Answer: Prioritize peer-reviewed journals over patents or non-validated sources. Use CAS registry numbers (141-13-9) for unambiguous identification. Adhere to ACS or RSC formatting guidelines for chemical equations and spectral data .

Q. How can researchers mitigate bias when interpreting structure-activity relationship (SAR) data for this compound derivatives?

  • Methodological Answer: Blind data analysis by third-party collaborators. Use cheminformatics tools (e.g., MOE, Schrodinger) to quantify molecular descriptors objectively. Disclose all synthetic intermediates, including inactive analogs, to avoid publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.